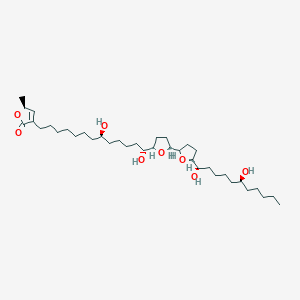
Purpurenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purpurenin is a polyketide.
This compound is a natural product found in Annona purpurea with data available.
科学的研究の応用
Chemical Properties and Structure
Purpurenin is characterized by its anthraquinone structure, which is known for its ability to interact with biological systems. Its chemical formula and structural characteristics contribute to its bioactivity, making it a subject of interest in pharmacological studies.
Anticancer Applications
This compound exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit tumor growth through several mechanisms:
- Cytotoxicity : this compound has been shown to have potent cytotoxic activity against human solid tumor cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound's IC50 values demonstrate its effectiveness in inhibiting cell proliferation ( ).
- Mechanisms of Action : Studies suggest that this compound may exert its anticancer effects by modulating apoptotic pathways. It influences the expression levels of pro-apoptotic proteins such as Bax and anti-apoptotic proteins like Bcl-2, leading to an increased apoptotic response in cancer cells ( ).
- Case Study : In a study involving HepG2 cells, this compound treatment resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent for liver cancer ( ).
Neuroprotective Effects
This compound has demonstrated neuroprotective properties, particularly in models of ischemic damage:
- Mechanism of Neuroprotection : Research indicates that this compound can cross the blood-brain barrier and exert protective effects against oxidative stress-induced neuronal damage. It reduces the activation of inflammatory pathways and decreases cell death in neuronal cultures exposed to oxidative stress ( ).
- In Vivo Studies : In gerbil models of transient forebrain ischemia, administration of this compound significantly improved locomotor activity and reduced neuronal death in the hippocampal CA1 region. This suggests that this compound may be effective in mitigating ischemic injury ( ).
- Biochemical Analysis : Immunohistochemical studies showed that this compound treatment led to decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced microglial activation, highlighting its anti-inflammatory potential ( ).
Potential Therapeutic Uses
The diverse applications of this compound extend beyond cancer and neuroprotection:
- Antioxidant Properties : As a phenolic compound, this compound exhibits strong antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases ( ).
- Drug Development : Given its ability to modulate key signaling pathways involved in inflammation and apoptosis, this compound holds promise for development as a therapeutic agent for various conditions, including neurodegenerative diseases and cancers ( ).
Summary Table of this compound Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | Significant cytotoxicity against HepG2 cells |
| Neuroprotection | Reduces oxidative stress; anti-inflammatory effects | Improved outcomes in ischemic models |
| Therapeutic Potential | Modulates signaling pathways | Potential for use in neurodegenerative diseases |
特性
分子式 |
C37H66O8 |
|---|---|
分子量 |
638.9 g/mol |
IUPAC名 |
(2S)-4-[(8R,13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-8,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-8-16-29(38)18-11-13-20-31(40)33-22-24-35(44-33)36-25-23-34(45-36)32(41)21-14-12-19-30(39)17-10-7-5-6-9-15-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31-,32+,33+,34+,35+,36+/m0/s1 |
InChIキー |
MFGFWXCTLLADHW-IBOOTRSHSA-N |
異性体SMILES |
CCCCC[C@@H](CCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCC[C@@H](CCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O |
正規SMILES |
CCCCCC(CCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O)O |
同義語 |
purpurenin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















